2-Amino-4-chloro-5-(trifluoromethyl)phenol

Overview

Description

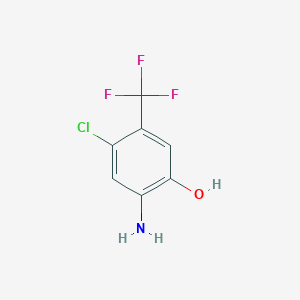

2-Amino-4-chloro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H5ClF3NO It is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-(trifluoromethyl)phenol typically involves the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-chloro-5-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, leading to changes in their activity. The amino and chloro groups can also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-(trifluoromethyl)aniline: Similar in structure but lacks the phenol group.

4-Chloro-3-(trifluoromethyl)phenol: Similar but with different positions of the substituents.

2-Chloro-4-(trifluoromethyl)aniline: Another similar compound with a different arrangement of functional groups.

Uniqueness

2-Amino-4-chloro-5-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

2-Amino-4-chloro-5-(trifluoromethyl)phenol (C7H5ClF3N) is an aromatic compound notable for its unique structural features, including an amino group, a chloro group, and a trifluoromethyl group attached to a phenolic ring. This combination of functional groups contributes to its distinct chemical properties and biological activities, making it a subject of interest in pharmacological research.

The trifluoromethyl group enhances the compound's lipophilicity, improving its solubility in organic solvents and facilitating penetration through biological membranes. These properties are crucial for its potential application as a drug candidate, particularly in targeting specific enzymes or receptors in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential utility as an antimicrobial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vivo studies demonstrated that exposure to this compound resulted in the induction of squamous cell carcinomas in experimental animal models. Specifically, male rats exposed to high doses exhibited a significant increase in the incidence of forestomach tumors, highlighting the compound's dual nature as both a potential therapeutic agent and a carcinogen .

Case Studies and Findings

- Chronic Bioassays : In chronic bioassays involving B6D2F1/Crlj mice, this compound was administered at varying concentrations over two years. The results indicated no significant difference in survival rates compared to controls; however, body weight reductions were noted at higher concentrations .

- Erythrocyte Toxicity : Another study reported decreased erythrocyte counts and hemoglobin levels in rats, indicating potential erythrocyte toxicity associated with exposure to the compound. Concurrent increases in methaemoglobin concentrations suggested oxidative stress as a contributing factor .

- Nephrotoxicity : Intraperitoneal injections in Fischer 344 rats revealed mild renal function impairment and proximal tubular damage without hepatotoxicity, indicating organ-specific toxicity profiles .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the phenolic ring can significantly influence the biological activity of this compound. For instance, compounds with similar structures but differing substituents showed varying degrees of antimicrobial and anticancer activities. This suggests that careful structural modifications could enhance therapeutic efficacy while minimizing toxicity .

Comparative Analysis with Related Compounds

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| 4-Amino-3-(trifluoromethyl)phenol | 0.93 | Antimicrobial and anticancer activity |

| 2-Amino-4-(trifluoromethyl)phenol | 0.89 | Similar activity profile |

| 3-Methoxy-5-(trifluoromethyl)aniline | 0.84 | Moderate antibacterial effects |

| 3-Methoxy-4-(trifluoromethyl)aniline | 0.84 | Limited activity |

| 4-(4-(Trifluoromethyl)phenoxy)aniline | 0.83 | Potentially lower activity |

This table illustrates how structural variations can impact biological efficacy, emphasizing the importance of SAR studies in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-chloro-5-(trifluoromethyl)phenol, and how can purity (>97%) be ensured?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via selective halogenation and amination of phenol derivatives. For example, nitration of 4-chloro-5-(trifluoromethyl)phenol followed by catalytic hydrogenation (e.g., using Pd/C or Raney Ni) yields the amino group. Alternative routes involve Ullmann coupling for introducing the chloro substituent .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes by-products. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to confirm >97% purity .

Q. How should researchers validate the structural identity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : and NMR confirm substituent positions. The amino proton appears as a broad singlet (~δ 5.5 ppm), while trifluoromethyl groups show distinct signals at ~δ -60 to -65 ppm .

- FT-IR : Characteristic peaks include N-H stretching (~3400 cm), phenolic O-H (~3200 cm), and C-F vibrations (~1100–1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H] at m/z 231.03) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation .

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent oxidation or moisture absorption .

- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent degradation of the trifluoromethyl group during synthesis?

Methodological Answer:

- Temperature Control : Maintain temperatures <80°C during halogenation steps to avoid C-F bond cleavage. Microwave-assisted synthesis (50–70°C, 100 W) reduces side reactions .

- Catalyst Selection : Use Cu(I) catalysts (e.g., CuBr) for Ullmann coupling to minimize defluorination. Additives like 1,10-phenanthroline stabilize reactive intermediates .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility while reducing hydrolysis risks .

Q. What strategies resolve contradictory data on the compound’s stability under acidic vs. alkaline conditions?

Methodological Answer:

- pH-Dependent Stability Studies :

- Acidic Conditions (pH <3) : Monitor via UV-Vis spectroscopy (λ~270 nm). Degradation products (e.g., quinones) form via amino group protonation and oxidation .

- Alkaline Conditions (pH >10) : Use LC-MS to detect chloro-substituted by-products from nucleophilic aromatic substitution. Stabilize with antioxidants like BHT .

- Controlled Experiments : Compare degradation rates under N vs. O atmospheres to isolate oxidative vs. hydrolytic pathways .

Q. How can computational modeling predict the reactivity of amino and chloro substituents in electrophilic reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices. The amino group (high ) acts as a nucleophile, while the chloro substituent (high ) directs electrophilic attack .

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict regioselectivity in Suzuki-Miyaura coupling .

- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic modifications for drug discovery .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-DAD/ELSD : Use a gradient elution (0.1% TFA in water/acetonitrile) to separate impurities like 4-chloro-5-(trifluoromethyl)phenol (retention time ~8.2 min vs. 10.5 min for the target compound) .

- ICP-MS : Detect heavy metal residues (e.g., Pd from catalysts) with detection limits <1 ppb .

- XRD : Confirm crystalline phase purity; compare experimental patterns with simulated data from CIF files .

Properties

IUPAC Name |

2-amino-4-chloro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-2-5(12)6(13)1-3(4)7(9,10)11/h1-2,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDPMERAGIMFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.